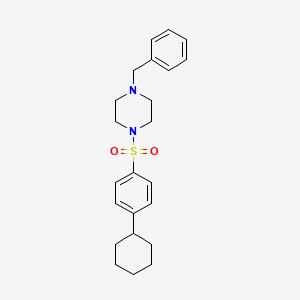

![molecular formula C18H19N5O3S B2892214 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 905761-51-5](/img/structure/B2892214.png)

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

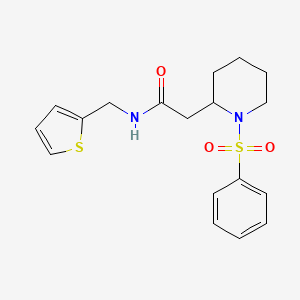

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a phenyl group and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is linked to a phenyl group and an acetamide group .Applications De Recherche Scientifique

Application in Organic Chemistry

Summary of the Application

The compound is used in the synthesis of novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives . These derivatives have been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

Methods of Application

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . Moreover, a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .

Results or Outcomes

The synthesized compounds possess a wide range of pharmaceutical activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

Application in Medicinal Chemistry

Summary of the Application

The compound is used in the synthesis of novel 1,2,4-triazole derivatives which have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .

Methods of Application

The structures of the synthesized compounds were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1 H nuclear magnetic resonance (NMR), and mass spectral data .

Results or Outcomes

Preliminary results indicate that some of the synthesized compounds exhibit promising activities and deserve further consideration as potential antimicrobials .

Application in Antiviral Research

Summary of the Application

Indole derivatives, which share a similar structure with our compound of interest, have been found to possess antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Methods of Application

The antiviral activity of indole derivatives is typically evaluated through in vitro testing against a broad range of RNA and DNA viruses .

Results or Outcomes

In one study, certain indole derivatives were found to exhibit inhibitory activity against influenza A, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Application in Antibacterial Research

Summary of the Application

Similar to its potential antiviral applications, the compound could also be used in antibacterial research. Indole derivatives have been found to possess antibacterial activity , suggesting potential antibacterial applications for our compound.

Methods of Application

The antibacterial activity of indole derivatives is typically evaluated through in vitro screening against different bacterial strains .

Results or Outcomes

Preliminary results indicate that some indole derivatives exhibit promising antibacterial activities .

Application in Antifungal Research

Summary of the Application

Indole derivatives, which share a similar structure with our compound of interest, have been found to possess antifungal activity . This suggests that the compound could potentially be used in the development of new antifungal drugs.

Methods of Application

The antifungal activity of indole derivatives is typically evaluated through in vitro testing against a broad range of fungi .

Results or Outcomes

In one study, certain indole derivatives were found to exhibit inhibitory activity against various fungi, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Application in Anti-inflammatory Research

Summary of the Application

Similar to its potential antifungal applications, the compound could also be used in anti-inflammatory research. Indole derivatives have been found to possess anti-inflammatory activity , suggesting potential anti-inflammatory applications for our compound.

Methods of Application

The anti-inflammatory activity of indole derivatives is typically evaluated through in vitro screening against different inflammatory markers .

Results or Outcomes

Preliminary results indicate that some indole derivatives exhibit promising anti-inflammatory activities .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-14-9-8-12(10-15(14)26-2)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTLRSZAQJFHGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)

![Oxiran-2-yl-[4-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B2892145.png)

![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)

![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)